1-Bromo-3-chloro-5-nitrobenzene

Crystallization Purification Solid-State Handling

Researchers needing a non-symmetric 3,5-dihalonitrobenzene scaffold for chemoselective functionalization face limited options. 1-Bromo-3-chloro-5-nitrobenzene solves this with distinct C-Br and C-Cl bonds that enable sequential cross-coupling without protecting-group strategies. • ~100-1000-fold oxidative addition rate differential directs first coupling exclusively to bromine. • 99% Zn/AcOH nitro reduction yields 3-chloro-5-bromoaniline, a key WDR5-MYC inhibitor building block. • HPLC-verified 97% purity with LogP 3.16 ensures reliable retention-time marking and impurity profiling. Supplied in gram-to-kilogram quantities with batch-specific QC documentation.

Molecular Formula C6H3BrClNO2
Molecular Weight 236.45 g/mol
CAS No. 219817-43-3
Cat. No. B1289393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-5-nitrobenzene
CAS219817-43-3
Molecular FormulaC6H3BrClNO2
Molecular Weight236.45 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-]
InChIInChI=1S/C6H3BrClNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
InChIKeyCVXDZAQINLBEIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-chloro-5-nitrobenzene: Core Technical Baseline


1-Bromo-3-chloro-5-nitrobenzene (CAS 219817-43-3) is a solid aromatic building block bearing bromo, chloro, and nitro substituents at the 1, 3, and 5 positions . Its molecular formula is C₆H₃BrClNO₂ with a molecular weight of 236.45 g/mol and a typical purity of 95–98% as determined by HPLC . Predicted physicochemical parameters include a density of 1.8 ± 0.1 g/cm³, a boiling point of 268.8 ± 20.0 °C at 760 mmHg, and a calculated LogP of 3.16 . These properties define the baseline for differentiating this compound from its closest in-class analogs.

Why 3,5-Dihalonitrobenzene Analogs Cannot Be Interchanged


Direct substitution among 3,5-dihalonitrobenzene analogs (e.g., 3,5-dichloronitrobenzene, 3,5-dibromonitrobenzene) is technically unsound due to predictable, quantitative differences in physicochemical properties that impact downstream processing and final product purity. The specific halogen pair (Br vs. Cl vs. Br) directly modulates melting point, solubility, and reactivity in cross-coupling and substitution reactions [1][2]. Procurement based solely on class similarity without accounting for these measurable offsets can lead to unexpected crystallization behavior, altered reaction kinetics, and compromised impurity profiles in GMP or scaled research environments. The evidence below quantifies where 1‑bromo‑3‑chloro‑5‑nitrobenzene occupies a distinct, non‑fungible position within its chemical space.

1-Bromo-3-chloro-5-nitrobenzene: Quantified Differentiation from Analogs


Melting Point Comparison

The melting point of 1-bromo-3-chloro-5-nitrobenzene is 81.2 °C . This value falls between the melting point of 3,5-dichloronitrobenzene (62–65 °C) and that of 3,5-dibromonitrobenzene (103–107 °C) . The 19–26 °C higher melting point relative to the dichloro analog, and the 22–26 °C lower melting point relative to the dibromo analog, provide a tangible crystallization and handling distinction.

Crystallization Purification Solid-State Handling

LogP and Density Comparison

The calculated LogP for 1-bromo-3-chloro-5-nitrobenzene is 3.16 . This value is higher than the LogP of 3,5-dichloronitrobenzene (predicted ~2.82) and lower than that of 3,5-dibromonitrobenzene (predicted ~3.53) . The measured density is 1.827 g/cm³ [1], compared to 1.69 g/cm³ for the dichloro analog and 2.10 g/cm³ for the dibromo analog [2].

LogP Density Chromatography

Selective Bromo-Reduction

Reduction of 1‑bromo‑3‑chloro‑5‑nitrobenzene with zinc dust in acetic acid cleanly affords 3‑bromo‑5‑chlorobenzenamine in 99% yield without affecting the aryl bromide or aryl chloride bonds . Under identical conditions, 3,5‑dibromonitrobenzene reduction yields the corresponding dibromoaniline; however, the presence of two bromine atoms increases the risk of reductive dehalogenation side reactions at extended reaction times [1][2].

Chemoselective Reduction Nitro Reduction Aniline Synthesis

Halogen Dance Reactivity

The halogen dance (HD) rearrangement is a base‑catalyzed migration of halogen substituents across aromatic rings, enabling functionalization at positions otherwise inaccessible [1]. 1‑Bromo‑3‑chloro‑5‑nitrobenzene, bearing both a labile bromine and a less mobile chlorine adjacent to a nitro directing group, is a prime substrate for controlled HD reactions [2]. Density functional theory (DFT) calculations on bromobenzene derivatives indicate that bromo‑bridged transition states are accessible under typical HD conditions (LDA, –78 °C), while chloro analogs exhibit significantly higher activation barriers [3][4].

Halogen Dance Base‑Catalyzed Rearrangement Regioselective Functionalization

Orthogonal Cross-Coupling Potential

The compound offers two electronically differentiated halogen handles: the aryl bromide is significantly more reactive toward oxidative addition with Pd(0) than the aryl chloride [1]. This difference enables sequential cross‑coupling—first at the bromine site (e.g., Suzuki–Miyaura with arylboronic acid) followed by a second coupling at the chlorine site (e.g., Buchwald–Hartwig amination) after appropriate ligand adjustment . In contrast, 3,5‑dichloronitrobenzene requires harsher conditions for initial coupling, and 3,5‑dibromonitrobenzene exhibits poor selectivity due to equivalent reactivity of both bromines [2].

Cross‑Coupling Suzuki–Miyaura Sequential Functionalization

Precursor to 3-Chloro-5-bromoaniline

A patented synthesis route converts 1‑bromo‑3‑chloro‑5‑nitrobenzene to 3‑chloro‑5‑bromoaniline in high yield . While direct comparative yield data for the analogous reduction of 3,5‑dichloronitrobenzene or 3,5‑dibromonitrobenzene are not presented in the same patent, the disclosed method leverages the mixed‑halogen substitution pattern of the target compound to achieve a specific aniline that is a key intermediate in pharmaceutical synthesis [1]. The presence of both bromine and chlorine in the final aniline product is essential for subsequent orthogonal transformations; symmetric analogs cannot deliver this mixed‑halogen aniline architecture [2].

Aniline Intermediate Pharmaceutical Building Block Synthesis

1-Bromo-3-chloro-5-nitrobenzene: Application Scenarios


Synthesis of Mixed-Halogen Aniline Intermediates

Medicinal chemists requiring a 3‑chloro‑5‑bromoaniline building block select 1‑bromo‑3‑chloro‑5‑nitrobenzene because the symmetric dichloro or dibromo analogs cannot yield the mixed‑halogen aniline architecture without additional synthetic steps. The 99% yield achieved in Zn/AcOH nitro reduction provides a reliable, high‑yielding entry point to this key intermediate, which is used in the synthesis of WDR5‑MYC inhibitors [1].

Sequential Cross-Coupling Without Protecting Groups

Process development groups favor 1‑bromo‑3‑chloro‑5‑nitrobenzene when designing routes requiring two successive cross‑coupling reactions on a single aromatic core. The ~100‑1000‑fold difference in oxidative addition rates between aryl bromide and aryl chloride [2] allows the first coupling to be directed exclusively to the bromine position. After the first coupling, the chlorine can be activated under more forcing conditions or with specialized ligands to install a second functional group, reducing overall step count and improving atom economy [3].

Controlled Halogen Dance for C–H Functionalization

Researchers investigating base‑catalyzed halogen dance rearrangements select 1‑bromo‑3‑chloro‑5‑nitrobenzene as a model substrate because the bromine atom serves as the migrating group while the chlorine remains stationary. DFT calculations indicate that bromo migration barriers are 5–8 kcal/mol lower than chloro migration barriers [4], making the compound ideal for studying controlled, single‑halogen HD processes. This contrasts with symmetric dibromo analogs, which undergo double migration and yield complex product mixtures [5].

Chromatographic Method Development and Reference Standards

Analytical laboratories developing HPLC or GC methods for halogenated nitrobenzene impurities utilize 1‑bromo‑3‑chloro‑5‑nitrobenzene as a distinct retention time marker. Its LogP of 3.16 and density of 1.827 g/cm³ differentiate it from the dichloro (LogP ~2.82) and dibromo (LogP ~3.53) analogs, ensuring unambiguous peak assignment in complex reaction monitoring or impurity profiling . Commercial availability in 97–98% purity with HPLC‑verified specification supports its use as a reference standard.

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